molecular formula C17H11N3O3 B2608709 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 677310-71-3

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2608709
CAS No.: 677310-71-3
M. Wt: 305.293
InChI Key: NKHBXLXLWNYBFB-UHFFFAOYSA-N
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Description

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and coumarin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenyl hydrazine with coumarin-3-carboxylic acid under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole and coumarin derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is unique due to its combined oxadiazole and coumarin structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c18-13-7-3-2-6-11(13)15-19-20-16(23-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHBXLXLWNYBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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